3-Oxabicyclo[3.2.1]octan-6-one 3-Oxabicyclo[3.2.1]octan-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13756333
InChI: InChI=1S/C7H10O2/c8-7-2-5-1-6(7)4-9-3-5/h5-6H,1-4H2
SMILES: C1C2CC(=O)C1COC2
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

3-Oxabicyclo[3.2.1]octan-6-one

CAS No.:

Cat. No.: VC13756333

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

3-Oxabicyclo[3.2.1]octan-6-one -

Specification

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 3-oxabicyclo[3.2.1]octan-6-one
Standard InChI InChI=1S/C7H10O2/c8-7-2-5-1-6(7)4-9-3-5/h5-6H,1-4H2
Standard InChI Key AUFHQENUPQXTIH-UHFFFAOYSA-N
SMILES C1C2CC(=O)C1COC2
Canonical SMILES C1C2CC(=O)C1COC2

Introduction

Structural and Molecular Characteristics

Molecular Framework and Nomenclature

3-Oxabicyclo[3.2.1]octan-6-one belongs to the class of oxabicyclic compounds, which integrate an oxygen atom within a bicyclic carbon skeleton. The IUPAC name specifies a bicyclo[3.2.1]octane system with an oxygen atom at position 3 (denoted by "3-oxa") and a ketone group at position 6. The bicyclic framework consists of two fused rings: a five-membered ring (3.2.1 bridge system) and a three-membered ring, creating significant ring strain that influences its reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H10O2\text{C}_7\text{H}_{10}\text{O}_2
Molecular Weight126.15 g/mol
CAS Number43011-81-0
DensityNot reported-
Boiling PointNot reported-

The exact three-dimensional conformation remains understudied, but computational models suggest that the ketone group adopts an equatorial position to minimize steric hindrance .

Synthetic Routes and Methodologies

Cyclization Strategies

The synthesis of 3-Oxabicyclo[3.2.1]octan-6-one typically involves intramolecular cyclization reactions. A notable approach, adapted from related oxabicyclic systems, utilizes gold(I)-catalyzed tandem reactions to construct the bicyclic framework. For example, gold-catalyzed 1,3-acyloxy migration followed by Ferrier rearrangement has been employed to synthesize enantiomerically pure 8-oxabicyclo[3.2.1]octanes . While this method targets a positional isomer, analogous strategies could be modified to introduce the ketone functionality at position 6.

Oxidation and Functional Group Interconversion

Alternative routes involve the oxidation of precursor alcohols. For instance, manganese dioxide-mediated allylic oxidation of amino alcohols has been used to generate bicyclic ketones in related systems . Applying this to a suitably substituted 3-oxabicyclo[3.2.1]octanol intermediate could yield the target ketone.

Key Reaction Steps:

  • Cyclization: Formation of the bicyclic ether via acid-catalyzed or metal-mediated cyclization.

  • Oxidation: Conversion of a secondary alcohol to a ketone using oxidizing agents like CrO3_3 or MnO2_2 .

Chemical Reactivity and Derivative Formation

Ketone-Driven Reactivity

The ketone group at position 6 enables nucleophilic additions, reductions, and condensations. For example:

  • Reduction: Lithium aluminium hydride (LiAlH4_4) reduces the ketone to a secondary alcohol, yielding 3-Oxabicyclo[3.2.1]octan-6-ol .

  • Enolate Formation: Deprotonation with strong bases (e.g., LDA) generates enolates for alkylation or aldol reactions .

Ring-Opening and Rearrangements

The strained bicyclic system is susceptible to ring-opening under acidic or basic conditions. In acetolysis studies of analogous compounds, solvolysis of tosylate derivatives led to ring-expanded products . Such reactivity highlights the potential for generating diverse heterocycles from 3-Oxabicyclo[3.2.1]octan-6-one.

Comparative Analysis with Related Oxabicyclic Compounds

Table 2: Comparison of Oxabicyclic Derivatives

CompoundStructureKey FeaturesApplications
3-Oxabicyclo[3.2.1]octan-6-oneBicyclo[3.2.1] + ketoneHigh ring strain, reactive ketoneSynthetic intermediate
8-Oxabicyclo[3.2.1]octaneBicyclo[3.2.1] + etherStable ether linkageNatural product synthesis
1,2-CampholideBicyclo[3.2.1] + lactonePlant metaboliteFlavoring agent

The ketone in 3-Oxabicyclo[3.2.1]octan-6-one distinguishes it from ether- or lactone-containing analogs, offering distinct reactivity for further functionalization.

Future Directions and Research Opportunities

  • Stereoselective Synthesis: Developing asymmetric routes using chiral catalysts .

  • Biological Screening: Evaluating antimicrobial and anticancer activities in vitro.

  • Computational Studies: Modeling reaction pathways and conformational dynamics.

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